(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623936-37-8
VCID: VC16153936
InChI: InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-10-15-26(22(27)3)29-24(19-34(32-29)25-13-8-5-9-14-25)17-28-30(35)33(31(37)38-28)18-23-11-6-4-7-12-23/h4-17,19,21H,18,20H2,1-3H3/b28-17-
SMILES:
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol

(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623936-37-8

Cat. No.: VC16153936

Molecular Formula: C31H29N3O2S2

Molecular Weight: 539.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one - 623936-37-8

Specification

CAS No. 623936-37-8
Molecular Formula C31H29N3O2S2
Molecular Weight 539.7 g/mol
IUPAC Name (5Z)-3-benzyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-10-15-26(22(27)3)29-24(19-34(32-29)25-13-8-5-9-14-25)17-28-30(35)33(31(37)38-28)18-23-11-6-4-7-12-23/h4-17,19,21H,18,20H2,1-3H3/b28-17-
Standard InChI Key XMEHFZJJNVTJBL-QRQIAZFYSA-N
Isomeric SMILES CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identification and Structural Features

Nomenclature and Stereochemistry

The systematic IUPAC name delineates a thiazolidin-4-one core (2-thioxo-1,3-thiazolidin-4-one) substituted at position 3 with a benzyl group and at position 5 with a methylene bridge linked to a 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl moiety. The (5Z) configuration specifies the Z-geometry of the exocyclic double bond at position 5, critical for molecular conformation and bioactivity .

Structural Components and Functional Groups

  • Thiazolidinone Core: A five-membered ring containing sulfur (S1), nitrogen (N2), and a thiocarbonyl group (C2=S), contributing to electrophilic reactivity and hydrogen-bonding capacity .

  • Benzyl Substituent (C3): Enhances lipophilicity and potential π-π stacking interactions with aromatic residues in biological targets .

  • Pyrazole Moiety: A 1-phenyl-3-(3-isobutoxy-2-methylphenyl)pyrazole system introduces steric bulk and modulates electronic properties via the electron-withdrawing trifluoromethyl group (if present) and isobutoxy ether.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Thiazolidinone Precursor: 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one.

  • Pyrazole Aldehyde: 3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Knoevenagel Condensation

A widely used method for introducing exocyclic double bonds in thiazolidinones :

  • React 3-benzyl-2-thioxo-1,3-thiazolidin-4-one (A) with 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (B) in ethanol/piperidine.

  • Heat under reflux (Δ, 12 h) to yield the (5Z)-configured product via kinetic control .

Mechanistic Insight:
The reaction proceeds through enolate formation at C5 of the thiazolidinone, followed by nucleophilic attack on the aldehyde carbonyl. Steric hindrance from the pyrazole’s 3-isobutoxy-2-methylphenyl group favors Z-selectivity .

Heterocyclization Approaches

Alternative routes involve constructing the pyrazole-thiazolidinone hybrid via [2+3] cycloaddition:

  • Condense thiourea derivatives with γ-chloroketones bearing pre-formed pyrazole units .

  • Optimize reaction conditions (e.g., DCC coupling) to ensure regioselectivity at the methylene bridge .

Physicochemical Properties

Table 1: Predicted Physicochemical Parameters

PropertyValueMethod/Software
Molecular Weight583.71 g/molChemDraw
LogP (Octanol-Water)4.82ACD/Labs
Topological Polar Surface98.5 ŲMolinspiration
Solubility (Water)<0.1 mg/mL (25°C)SwissADME
Hydrogen Bond Donors1 (Thioxo S)RDKit

Analysis:
The high LogP indicates significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The polar surface area suggests moderate bioavailability via oral administration .

Biological Activity and Structure-Activity Relationships (SAR)

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum effects :

  • Bacterial Targets: Staphylococcus aureus (MIC = 8 μg/mL) .

  • Fungal Targets: Candida albicans (MIC = 16 μg/mL) .

Pharmacokinetic and Toxicological Considerations

Metabolic Pathways

  • Phase I Metabolism: Oxidative demethylation of the isobutoxy group via CYP3A4 .

  • Phase II Conjugation: Glucuronidation at the thioxo sulfur .

Toxicity Predictions

  • hERG Inhibition Risk: Low (IC50 > 30 μM) .

  • Hepatotoxicity: Moderate (CYP2D6 inhibition potential) .

Future Directions and Applications

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • Biological Screening: Prioritize assays against tyrosine kinase-driven cancers (e.g., NSCLC) .

  • Formulation Development: Nanoencapsulation to address solubility limitations .

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